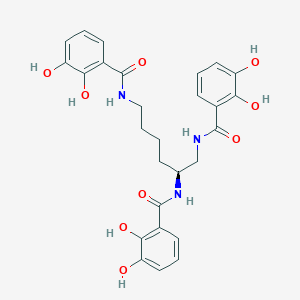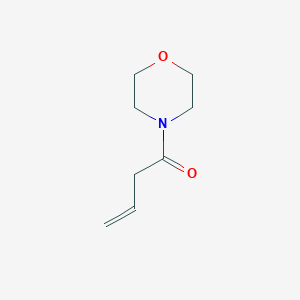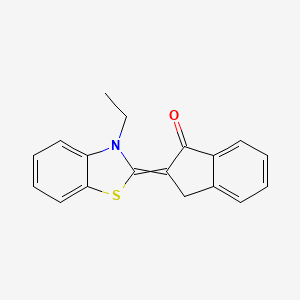
3-Thiophenecarboxamide, N-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxamide, N-butyl- is a chemical compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Méthodes De Préparation
The synthesis of 3-Thiophenecarboxamide, N-butyl- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 3-thiophenecarboxylic acid with N-butylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
3-Thiophenecarboxamide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the amide group results in the corresponding amine .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxamide, N-butyl- involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Molecular modeling studies have suggested that the compound can bind to and inhibit the activity of enzymes such as Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are essential for the biosynthesis of nucleotides and other cellular components .
Comparaison Avec Des Composés Similaires
3-Thiophenecarboxamide, N-butyl- can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxamide, N-butyl-: Similar structure but with the amide group at the 2-position instead of the 3-position.
3-Thiophenecarboxamide, N-methyl-: Similar structure but with a methyl group instead of a butyl group on the amide nitrogen.
3-Thiophenecarboxylic acid: The parent compound without the amide group.
The uniqueness of 3-Thiophenecarboxamide, N-butyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the butyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
189894-51-7 |
|---|---|
Formule moléculaire |
C9H13NOS |
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
N-butylthiophene-3-carboxamide |
InChI |
InChI=1S/C9H13NOS/c1-2-3-5-10-9(11)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) |
Clé InChI |
YVSWIVNOXBVHKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
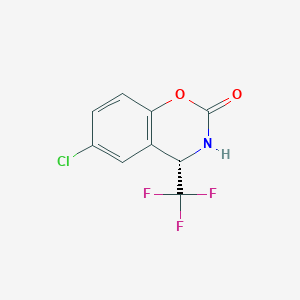
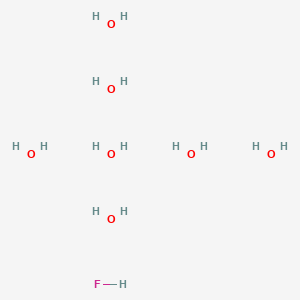
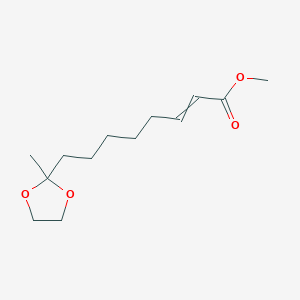
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)



